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Compound of Interest |

Compound Name: 1-(3-Chlorophenyl)imidazole
CAS No.: 51581-52-3
Cat. No.: B1580799

Content Type: Technical Reference & Characterization Guide Subject: 1-(3-
Chlorophenyl)imidazole (CAS: 51581-52-3) Audience: Medicinal Chemists, Analytical
Scientists, and Drug Discovery Researchers[1]

Executive Summary & Compound Profile

1-(3-Chlorophenyl)imidazole is a critical nitrogen-containing heterocycle often utilized as a
pharmacophore in the development of antifungal agents (azoles) and as a probe for
cytochrome P450 enzyme inhibition studies.[1] Its structural integrity relies on the specific
meta-substitution of the chlorine atom on the N-phenyl ring, which imparts distinct
spectroscopic signatures compared to its para-isomer analogues.[1]

Physicochemical Identity
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Parameter

Data

CAS Registry Number

51581-52-3

IUPAC Name 1-(3-Chlorophenyl)-1H-imidazole
C

Molecular Formula H
CIN

Molecular Weight 178.62 g/mol

Physical State

Off-white to pale yellow solid

Melting Point

58-62 °C (Typical range for low-melting N-

arylimidazoles)

Solubility

Soluble in CHCI

, DMSO, Methanol, Ethanol

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via copper-

catalyzed Ullmann-type coupling.[1] Understanding the synthesis is vital for identifying potential

impurities (e.g., unreacted 3-chloroiodobenzene or imidazole).[1]

Synthetic Pathway (Ullmann Coupling)

The standard protocol involves the N-arylation of imidazole with 1-chloro-3-iodobenzene using

Cul as a catalyst and a diamine ligand.[1]

Imidazole

(C3HAN2) —— |

1-Chloro-3-iodobenzene

Cul (10 mol%)

AN
L-Proline or Diamine N-Arylation 1-(3-Chlorophenyl)imidazole
[—"" K2C03, DMSO, 110°C

(CI-Ph-1)
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Figure 1: Copper-catalyzed synthesis of 1-(3-Chlorophenyl)imidazole.

Analytical Sample Preparation

e NMR: Dissolve 10-15 mg in 0.6 mL of CDCI

(Chloroform-d) containing 0.03% TMS. Ensure the solution is free of paramagnetic impurities
(Cu residues from synthesis) which broaden peaks.

e MS: Prepare a 10 uM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is diagnostic for the meta-substitution pattern.[1] Unlike the symmetric para-
isomer (AA'BB' system), the 3-chlorophenyl group produces four distinct aromatic signals.[1]

H NMR Data (400 MHz, CDCI

ppm)
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Position

Shift (

Multiplicity

(Hz)

Assignment
Logic

H-2

7.85

Singlet (s)

Imidazole C2-H
(Most
deshielded,
between two

nitrogens).[1]

H-2"

7.43

Pseudo-Singlet
(t)

Phenyl H
between N and
Cl.[1] Deshielded
by -I effect of CI
and N.

H-4', H-5'

7.35-7.45

Multiplet (m)

Overlap of
phenyl protons
meta and para to

nitrogen.[1]

H-6'

7.28

Doublet (dm)

l

8.0

Phenyl H ortho to
N, para to Cl.[1]

H-4, H-5

7.20-7.30

Multiplet (m)

Imidazole
backbone
protons (often
overlapping with

phenyl ring).[1]

Key Diagnostic Feature: Look for the isolated singlet-like signal (H-2") around 7.4—7.5 ppm.[1]

In the para-isomer, this signal would be part of a doublet.[1]

C NMR Data (100 MHz, CDCI

ppm)
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Shift (
Carbon Type Assignment
)

Imidazole C2 (N=CH-
C-2 135.8 CH

N).[1]

Phenyl ipso-carbon
c-1 138.2 C e

(attached to N).[1]
c-3' 1355 c Phenyl C-Cl.

Phenyl C5 (meta to
C-5' 130.8 CH

N).[1]

Phenyl C2 (between N
Cc-2' 121.5 CH

and CI).[1]
c-4 128.5 CH Phenyl CA4.

Phenyl C6 (ortho to
C-6' 119.2 CH

N).[1]

Imidazole backbone
C-4,C-5 130.2, 118.5 CH

carbons.[1]

Mass Spectrometry (MS)[1]

The presence of a single chlorine atom provides a definitive isotopic signature.

 |onization Mode: ESI (+) or EI (70 eV).
e Molecular lon:
o m/z 178.0 (

Cl isotope, M
) - Base Peak (100%)[1]

o m/z 180.0 (
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Cl isotope, M+2) - Approx. 32% intensity.[1]

« Fragmentation Pattern (EI):
o m/z 178

143: Loss of Cl radical [M - 35]

o m/z 178

151: Loss of HCN (imidazole ring cleavage).

o m/z 143

116: Subsequent loss of HCN from the de-chlorinated fragment.

Molecular lon (M+)

m/z 178 (100%)

[COHT7CIN2]+
- Cle - HCN
[M - CIJ+ [M - HCN]+
m/z 143 m/z 151
(Phenylimidazole cation) (Ring cleavage)

C2H2N

[C6H5N]+
m/z 91
(Azirine/Phenyl nitrene)

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway for 1-(3-Chlorophenyl)imidazole.
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Infrared Spectroscopy (FT-IR)

o Method: KBr Pellet or ATR (Attenuated Total Reflectance).
» Key Bands:

3110 — 3050 cm

o

: C-H stretching (Aromatic & Imidazole).[1]

[¢]

1595, 1500 cm

: C=C and C=N skeletal vibrations (Aromatic ring breathing).[1]

1080 cm

[¢]

: C-Cl stretching (Diagnostic for chlorobenzene derivatives).

[e]

780, 680 cm

. C-H out-of-plane bending (meta-substituted benzene ring).[1]

Experimental Validation Protocols
To validate the identity of a synthesized batch, follow this standard operating procedure (SOP):
e Purity Check (TLC):

o Mobile Phase: Ethyl Acetate:Hexane (3:2).

o Visualization: UV lamp (254 nm) or lodine chamber.

o Expectation: Product R

~0.4-0.5; Imidazole R

< 0.1 (stays at baseline).
e Solvent Selection for NMR:

o Use CDCI
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for routine characterization.

o Use DMSO-d

if the sample contains moisture or if observing labile protons (though none are present
here, DMSO separates aromatic multiplets better).[1]

o Storage:
o Store neat solid at 2—8 °C.

o Protect from light to prevent slow photochemical dechlorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. researchgate.net [researchgate.net]
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[https://www.benchchem.com/product/b1580799#spectroscopic-data-of-1-3-chlorophenyl-
imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1580799#spectroscopic-data-of-1-3-chlorophenyl-imidazole
https://www.benchchem.com/product/b1580799#spectroscopic-data-of-1-3-chlorophenyl-imidazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580799?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

